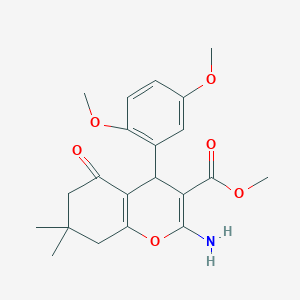![molecular formula C22H26N2O5S B11603234 Ethyl 5-(cyclopentylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11603234.png)
Ethyl 5-(cyclopentylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyclopentylcarbamoyl group, and a methoxybenzamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiophene Ring: This can be achieved through a series of cyclization reactions involving sulfur-containing precursors.
Introduction of the Cyclopentylcarbamoyl Group: This step involves the reaction of the thiophene intermediate with cyclopentyl isocyanate under controlled conditions.
Attachment of the Methoxybenzamido Group: This is typically done through an amide coupling reaction using 3-methoxybenzoic acid and appropriate coupling reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating Receptor Function: Interacting with cell surface receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with key cellular processes, such as DNA replication or protein synthesis.
Comparación Con Compuestos Similares
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 5-(3-METHOXYBENZAMIDO)-3-METHYLISOTHIAZOLE-4-CARBOXYLATE: Similar structure but with an isothiazole ring instead of a thiophene ring.
ETHYL 5-(3-METHOXYBENZAMIDO)-4-OXO-3-PHENYL-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE: Contains a thieno[3,4-d]pyridazine ring system.
5-[4-(ACETYLOXY)-3-METHOXYBENZAMIDO]BENZENE-1,3-DICARBOXYLIC ACID: Features a benzene ring with acetyloxy and methoxybenzamido groups.
The uniqueness of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C22H26N2O5S |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
ethyl 5-(cyclopentylcarbamoyl)-2-[(3-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H26N2O5S/c1-4-29-22(27)17-13(2)18(20(26)23-15-9-5-6-10-15)30-21(17)24-19(25)14-8-7-11-16(12-14)28-3/h7-8,11-12,15H,4-6,9-10H2,1-3H3,(H,23,26)(H,24,25) |
Clave InChI |
LRKRYOPHNIQWRR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11603162.png)
![4-(4-bromophenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11603163.png)
![(4E)-4-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11603187.png)
![5-(4-fluorophenyl)-4-(3-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11603192.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B11603200.png)
![Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11603203.png)
![(5Z)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603213.png)


![N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11603225.png)
![3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11603226.png)
![2-(ethylsulfanyl)-3-(3-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11603235.png)

![2-[[(1-Propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol](/img/structure/B11603243.png)
